n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine
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Overview
Description
n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine is a chemical compound with a unique structure that combines a cyclopentyl group, a fluorophenyl group, and a methylpyrimidinyl group
Preparation Methods
The synthesis of n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the cyclopentyl and fluorophenyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the cyclopentyl and fluorophenyl groups via substitution reactions.
Industrial production: Large-scale production may involve optimized reaction conditions and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome.
Major products: The products formed depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted analogs.
Scientific Research Applications
n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine can be compared with other similar compounds, such as:
n-Cyclopentyl-5-(4-fluorophenyl)-3-isoxazolecarboxamide: Shares structural similarities but differs in the presence of an isoxazole ring.
n-Cyclopentyl-2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide: Contains a thieno[2,3-d]pyrimidine ring instead of a pyrimidine ring.
n-Cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: Features a pyrazolo[1,5-a]pyrimidine ring and a trifluoromethyl group.
Properties
CAS No. |
917896-09-4 |
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Molecular Formula |
C16H18FN3 |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
N-cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C16H18FN3/c1-11-18-10-15(12-6-8-13(17)9-7-12)16(19-11)20-14-4-2-3-5-14/h6-10,14H,2-5H2,1H3,(H,18,19,20) |
InChI Key |
KRTJXTDUIHDFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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